molecular formula C9H8F3NO4 B171893 Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate CAS No. 103900-77-2

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate

Cat. No.: B171893
CAS No.: 103900-77-2
M. Wt: 251.16 g/mol
InChI Key: QZEXFLHXHOIAAK-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets. The hydroxyl groups can form hydrogen bonds with active sites, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate can be compared with other similar compounds, such as:

These comparisons highlight the unique properties of this compound, such as its increased lipophilicity and potential for diverse chemical reactions .

Biological Activity

Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring with hydroxyl groups at positions 4 and 6, and a trifluoromethyl group at position 2. This unique structure enhances its lipophilicity and biological activity.

Property Value
Molecular Formula C₉H₈F₃N₃O₃
Molecular Weight 251.17 g/mol
Solubility Soluble in organic solvents
Melting Point Not specified

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites on these targets, potentially leading to inhibition or modulation of biological pathways. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, making it more effective in reaching its targets.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. It has been studied for its potential to inhibit various enzymes involved in metabolic pathways, which could have implications for therapeutic applications in diseases such as cancer and inflammation.

Antiviral Properties

One significant area of research focuses on the compound's antiviral properties. Studies have shown that it may inhibit RNase H activity associated with HIV-1 reverse transcriptase, which is crucial for viral replication. The compound demonstrated promising inhibitory activity in the low micromolar range, suggesting its potential as a lead compound for developing new antiviral agents .

Case Studies and Research Findings

  • Inhibition of RNase H Activity : A study evaluated a series of compounds based on the nicotinic acid scaffold, including this compound. The compound showed effective inhibition of RNase H function with an IC50 value indicating significant potential against HIV-1 replication .
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may also possess anti-inflammatory properties, making it a candidate for further studies aimed at treating inflammatory diseases.
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds indicates that modifications to the hydroxyl and trifluoromethyl groups can significantly impact biological activity, providing insights for future drug design efforts.

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO4/c1-2-17-8(16)6-4(14)3-5(15)13-7(6)9(10,11)12/h3H,2H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEXFLHXHOIAAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)C=C1O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716228
Record name Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103900-77-2
Record name Ethyl 4-hydroxy-6-oxo-2-(trifluoromethyl)-1,6-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,6-dihydroxy-2-(trifluoromethyl)nicotinate
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Reactant of Route 6
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